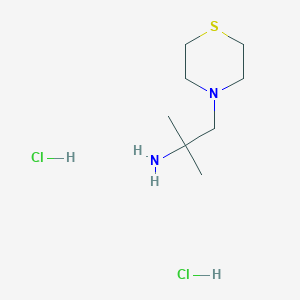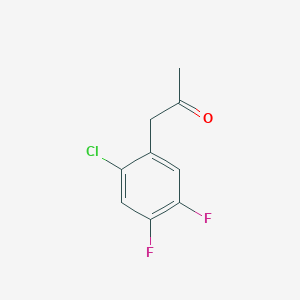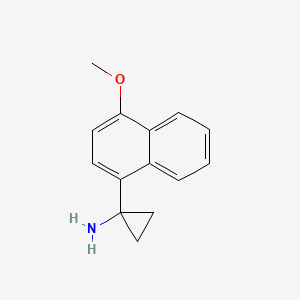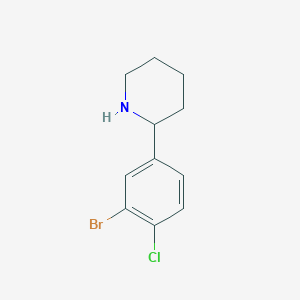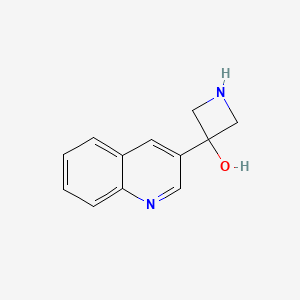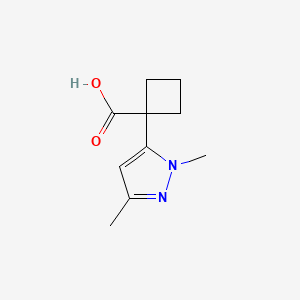![molecular formula C13H25ClN2O3 B13593902 tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrano-pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride typically involves the annulation of the pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano-pyrrole derivatives, such as:
- rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate
- rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate
Uniqueness
tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride is unique due to its specific structural features and the presence of the carbamate group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H25ClN2O3 |
|---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl N-(2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |
InChI Key |
GIJIYTWZDWNXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCOCC1CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




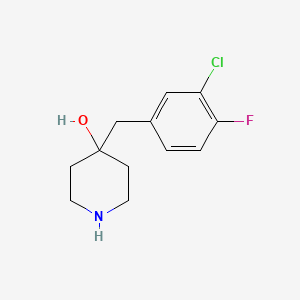

![5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13593834.png)
![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)

